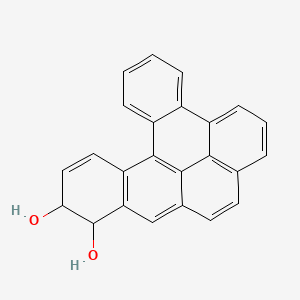

Dibenzo(a,l)pyrene-11,12-dihydrodiol

Vue d'ensemble

Description

Dibenzo(a,l)pyrene-11,12-dihydrodiol is a metabolite of the tobacco constituent dibenzo[a,l]pyrene (DB[a,l]P). It is a powerful and specific inducer of squamous cell carcinoma in the oral cavity of mice . It is also known by the equivalent term DB(a,l)P 11,12-dihydrodiol .

Synthesis Analysis

The synthesis of Dibenzo(a,l)pyrene-11,12-dihydrodiol involves the metabolic activation of dibenzo[a,l]pyrene (DB[a,l]P) to the 11, 12-dihydrodiol, a precursor of the ultimate carcinogens, the 11, 12-diol-13, 14-epoxides .Chemical Reactions Analysis

Dibenzo(a,l)pyrene-11,12-dihydrodiol is involved in the metabolic activation of dibenzo[a,l]pyrene (DB[a,l]P), a potent carcinogen. This process is mediated by cytochrome P450 enzymes, leading to the formation of the 11, 12-dihydrodiol, a precursor of the ultimate carcinogens, the 11, 12-diol-13, 14-epoxides .Applications De Recherche Scientifique

DNA Adduct Formation and Carcinogenicity

Research on Mouse Skin and Rat Mammary Gland : Dibenzo[a,l]pyrene (DB[a,l]P) and its metabolites, including DB[a,l]P-11,12-dihydrodiol, have been studied for their role in forming DNA adducts in mouse skin and rat mammary gland. DB[a,l]P is found to be a potent carcinogen, forming depurinating adducts primarily by one-electron oxidation and diol epoxide pathways (Cavalieri et al., 2005).

Tumor Formation in Neonatal Mice : The carcinogenic potential of DB[a,l]P and its trans-11,12-dihydrodiol has been demonstrated through the induction of lung, liver, and other tumors in neonatal mice. This study suggests that DB[a,l]P is activated in vivo via its trans-11,12-dihydrodiol (Platt et al., 2004).

Metabolic Activation and Enzymatic Interactions

Study on Metabolic Activation and Stereochemistry : Research on rat liver microsomes has revealed that DB[a,l]P and its chloro derivatives undergo stereoselective metabolism, producing trans-11,12-dihydrodiol as a major metabolic product. This study contributes to understanding the tumorigenic potency and metabolic pathways of these compounds (Wu et al., 2002).

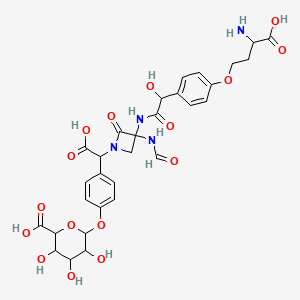

Glucuronidation by Uridine-5'-diphosphate Glucuronosyltransferases (UGTs) : The glucuronidation of DB[a,l]P-trans-11,12-dihydrodiol by various UGT enzymes has been characterized, shedding light on detoxification mechanisms for this pro-carcinogen. This study is important for understanding the metabolic pathways and potential detoxification strategies for DB[a,l]P and its metabolites (Olson et al., 2011).

Environmental and Analytical Research

Detection in Environmental Samples : A method has been developed for the direct determination of DB[a,l]pyrene and its isomers in water samples, offering a rapid and environmentally friendly approach for environmental monitoring (Yu & Campiglia, 2005).

Laser-Excited Time-Resolved Shpol'skii Spectroscopy : This technique has been employed for the unambiguous determination of dibenzopyrene isomers in liquid chromatography fractions, providing an effective method for chemical analysis of these compounds in various matrices (Yu & Campiglia, 2004).

Safety And Hazards

Orientations Futures

Future research could focus on further exploring the genetic and epigenetic alterations that can account for the development of oral squamous cell carcinoma in humans induced by Dibenzo(a,l)pyrene-11,12-dihydrodiol . Additionally, this model can be employed to study the efficacies of novel cancer chemopreventive agents .

Propriétés

IUPAC Name |

hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVXSEQFNZZEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene | |

CAS RN |

88191-01-9 | |

| Record name | Dibenzo(a,l)pyrene 11,12-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

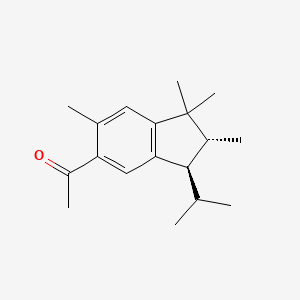

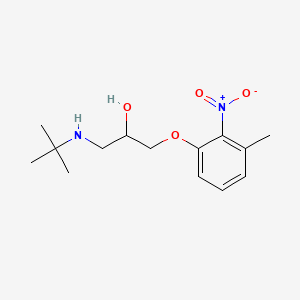

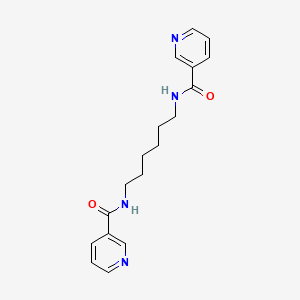

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)